molecular formula C8H9N3 B570170 Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) CAS No. 117890-30-9

Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)

Katalognummer: B570170
CAS-Nummer: 117890-30-9
Molekulargewicht: 147.181
InChI-Schlüssel: UDPMJVKAMOGKER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound is characterized by the presence of a glycinonitrile group attached to a 4-methyl-2-pyridyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) typically involves the reaction of 4-methyl-2-pyridine with glycinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) include:

  • Glycinonitrile, N-(2-pyridyl)-
  • Glycinonitrile, N-(3-pyridyl)-
  • Glycinonitrile, N-(4-methylphenyl)-

Uniqueness

What sets Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) apart from these similar compounds is the presence of the 4-methyl-2-pyridyl group, which imparts unique chemical properties and reactivity. This structural difference can influence its behavior in chemical reactions and its applications in various fields .

Eigenschaften

CAS-Nummer

117890-30-9

Molekularformel

C8H9N3

Molekulargewicht

147.181

IUPAC-Name

2-[(4-methylpyridin-2-yl)amino]acetonitrile

InChI

InChI=1S/C8H9N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,5H2,1H3,(H,10,11)

InChI-Schlüssel

UDPMJVKAMOGKER-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NCC#N

Synonyme

Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.